molecular formula C9H12Cl2S B13170523 3-Chloro-2-(3-chloro-2,2-dimethylpropyl)thiophene

3-Chloro-2-(3-chloro-2,2-dimethylpropyl)thiophene

Cat. No.: B13170523
M. Wt: 223.16 g/mol
InChI Key: UXIXWSJWCLFQHB-UHFFFAOYSA-N
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Description

3-Chloro-2-(3-chloro-2,2-dimethylpropyl)thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two chlorine atoms and a dimethylpropyl group attached to the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(3-chloro-2,2-dimethylpropyl)thiophene typically involves the chlorination of 2-(3-chloro-2,2-dimethylpropyl)thiophene. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(3-chloro-2,2-dimethylpropyl)thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-(3-chloro-2,2-dimethylpropyl)thiophene is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of thiophenes with biological systems.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(3-chloro-2,2-dimethylpropyl)thiophene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2,2-dimethylpropionic acid
  • 3-Chloro-2,2-dimethylpropanoyl chloride
  • 2-Chloro-4-(3-chloro-2,2-dimethylpropyl)thiophene

Uniqueness

3-Chloro-2-(3-chloro-2,2-dimethylpropyl)thiophene is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H12Cl2S

Molecular Weight

223.16 g/mol

IUPAC Name

3-chloro-2-(3-chloro-2,2-dimethylpropyl)thiophene

InChI

InChI=1S/C9H12Cl2S/c1-9(2,6-10)5-8-7(11)3-4-12-8/h3-4H,5-6H2,1-2H3

InChI Key

UXIXWSJWCLFQHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CS1)Cl)CCl

Origin of Product

United States

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